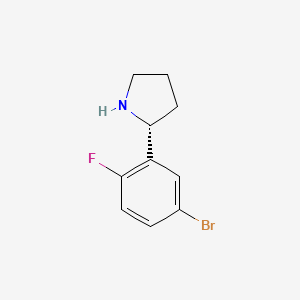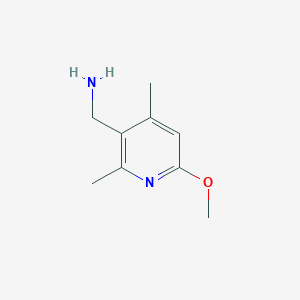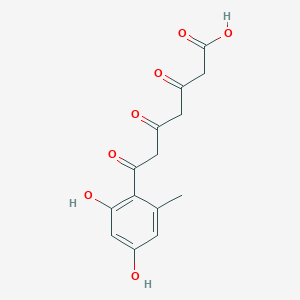![molecular formula C10H17NO3 B13028553 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester is a heterocyclic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method starts with the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid. The N-benzyl derivative is prepared and then cyclized with benzylamine to form the benzylimide of 1-benzyl-4-hydroxypiperidine-2,6-dicarboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 8-Azabicyclo[3.2.1]octane
Uniqueness
7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester is unique due to its specific bicyclic structure and the presence of both hydroxyl and carboxylic acid ester functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-9,11-12H,2-5H2,1H3 |
InChI Key |
WYGVLWZTSKDIMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(CC(C1)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


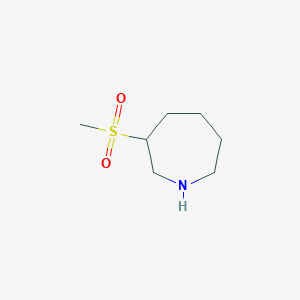
![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
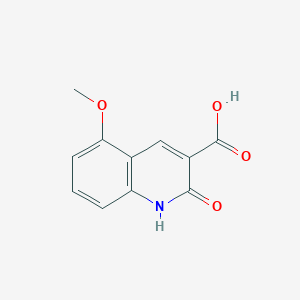
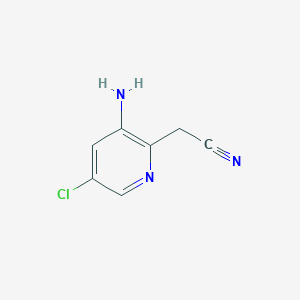
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
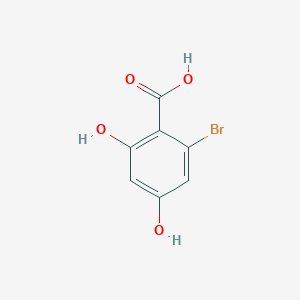

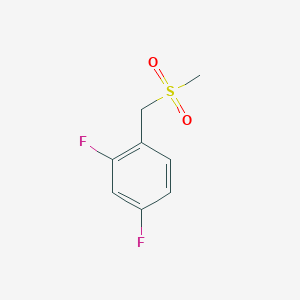
![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
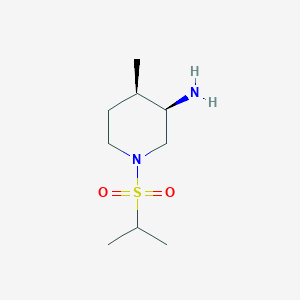
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
